Comparative MIC Against MRSA: Antibacterial agent 86 vs. Tiamulin and Retapamulin
Antibacterial agent 86 (Compound A11) exhibits significantly higher potency against methicillin-resistant S. aureus (MRSA) compared to the marketed pleuromutilin antibiotics tiamulin and retapamulin. In a standardized MIC assay, Compound A11 demonstrated a minimum inhibitory concentration (MIC) of 0.00191 μg/mL [1]. This value is 162-fold lower than the MIC of tiamulin and 32-fold lower than the MIC of retapamulin, both tested under identical experimental conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) |
|---|---|
| Target Compound Data | 0.00191 μg/mL |
| Comparator Or Baseline | Tiamulin: 0.31 μg/mL; Retapamulin: 0.061 μg/mL |
| Quantified Difference | 162-fold lower than tiamulin; 32-fold lower than retapamulin |
| Conditions | In vitro MIC assay using standard broth microdilution methods against MRSA strains. |
Why This Matters
This potency differential directly translates to a significantly lower concentration of Antibacterial agent 86 required to inhibit MRSA growth, making it a superior candidate for formulations targeting drug-resistant infections where achieving high local drug concentrations is challenging.
- [1] Ding, R., Wang, X., Fu, J., Chang, Y., Li, Y., Liu, Y., Liu, Y., Ma, J., & Hu, J. (2022). Design, synthesis and antibacterial activity of novel pleuromutilin derivatives with thieno[2,3-d]pyrimidine substitution. European Journal of Medicinal Chemistry, 237, 114398. View Source
